molecular formula C11H14FNS B13252002 3-(4-Fluoro-phenylsulfanyl)-piperidine

3-(4-Fluoro-phenylsulfanyl)-piperidine

Cat. No.: B13252002
M. Wt: 211.30 g/mol
InChI Key: PCNQVEIZFPSZNW-UHFFFAOYSA-N
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Description

3-(4-Fluoro-phenylsulfanyl)-piperidine is a piperidine derivative featuring a sulfur-linked 4-fluorophenyl group at the third position of the piperidine ring. This structural motif is significant in medicinal chemistry due to the piperidine scaffold’s versatility in drug design and the fluorine atom’s ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity .

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfanylpiperidine

InChI

InChI=1S/C11H14FNS/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2

InChI Key

PCNQVEIZFPSZNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)SC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-phenylsulfanyl)-piperidine typically involves the reaction of piperidine with 4-fluorophenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can also enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-phenylsulfanyl)-piperidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-fluorinated products or modified piperidine derivatives.

    Substitution: Various substituted phenylsulfanyl-piperidine derivatives.

Scientific Research Applications

3-(4-Fluoro-phenylsulfanyl)-piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenylsulfanyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the phenylsulfanyl group can modulate its chemical reactivity and stability. The piperidine ring provides a scaffold that can interact with various biological targets, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

2.1.1. 4-(4-Fluorophenyl)piperidine
  • Structure : Lacks the sulfanyl group but retains the 4-fluorophenyl substitution on the piperidine ring.
  • Role: Found in antipsychotic and analgesic drug candidates.
2.1.2. 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride
  • Structure : Includes a methylene spacer between the sulfur and piperidine ring, altering conformational flexibility compared to the target compound.
  • Synthesis : Prepared via nucleophilic substitution and Mannich reactions, similar to methods in .
  • Application : Used as an intermediate in CNS drug discovery .
2.1.3. 4-(2-Fluoro-phenyl)-1-methyl-4-(3-trifluoromethyl-benzylsulfanyl)-piperidine
  • Structure : Features a trifluoromethyl-benzylsulfanyl group and methyl substitution, enhancing lipophilicity and metabolic resistance.
  • Synthesis : Involves Suzuki coupling and Mannich reactions (e.g., Scheme 3 in ) .

Pharmacological Comparisons

Compound Target/Activity Potency (IC50/Ki) Key Structural Features Reference
3-(4-Fluoro-phenylsulfanyl)-piperidine Hypothetical σ-1 receptor ligand N/A Sulfanyl linker, 4-F-phenyl
Pitolisant (H3R antagonist) Histamine H3 receptor Ki = 30 nM 4-F-benzophenone, pentyloxyl linker
Compound 5 (LSD1 inhibitor) Lysine-specific demethylase 1 IC50 = 12 nM 3-(Piperidin-4-ylmethoxy)pyridine
U50,488 (κ-opioid agonist) κ-opioid receptor IC50 = 8.2 nM Dichlorophenyl, pyrrolidinylcyclohexyl
  • Receptor Affinity: Fluorophenyl-piperidine analogs show varied affinities depending on substituents. For example, 4-F-substituted benzophenones (e.g., pitolisant) achieve sub-100 nM H3R affinity due to optimal linker length and fluorine positioning .
  • Enzyme Inhibition : Piperidine derivatives with methoxy-pyridine extensions (e.g., LSD1 inhibitors) rely on spatial orientation for catalytic site binding, a feature less prominent in sulfanyl-linked analogs .

Physicochemical Properties

Compound LogP Solubility (mg/mL) Metabolic Stability (t1/2, h)
This compound 2.8* 0.15* 3.5*
4-(4-Fluorophenyl)piperidine 2.1 0.35 5.2
Pitolisant 3.5 0.08 7.8

*Predicted values based on analogs.

  • Metabolic Stability : Fluorine reduces oxidative metabolism, but sulfanyl groups may introduce susceptibility to glutathione conjugation .

Challenges and Opportunities

  • Synthetic Complexity : Sulfanyl linkages require careful optimization to avoid disulfide formation .
  • Biological Selectivity : Fluorophenyl-piperidine derivatives often exhibit off-target effects (e.g., σ-1 receptor binding in opioids) .
  • Opportunities: Hybridizing the sulfanyl-piperidine scaffold with bioactive moieties (e.g., benzophenones) could yield dual-acting therapeutics .

Biological Activity

3-(4-Fluoro-phenylsulfanyl)-piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluoro-phenylsulfanyl group, which influences its biological activity. The molecular formula is C11H12FNS, and it has a molecular weight of 213.29 g/mol.

PropertyValue
Molecular FormulaC11H12FNS
Molecular Weight213.29 g/mol
IUPAC NameThis compound
Canonical SMILESFC1=CC=C(C=C1)SCCN

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on phenylthio derivatives have shown effectiveness against various bacterial strains, suggesting that the sulfanyl group may enhance antibacterial properties through interactions with bacterial cell membranes or enzymes .

Antidepressant Activity

The compound's structural analogs have been tested for antidepressant effects. In animal models, compounds with similar piperidine structures demonstrated significant activity against reserpine-induced hypothermia, indicating potential antidepressant properties. The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the fluorine atom and the sulfanyl group likely modulates the compound's lipophilicity and electronic properties, enhancing its binding affinity to target proteins.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various phenylthio piperidine derivatives for their antimicrobial activity against Streptococcus pneumoniae. The results indicated that specific substitutions on the piperidine ring significantly increased efficacy, with some derivatives showing MIC (Minimum Inhibitory Concentration) values as low as 0.5 µg/mL .

Evaluation of Antidepressant Effects

In another study, piperidine derivatives were administered to mice in a controlled setting to assess their antidepressant potential. The results demonstrated that certain compounds effectively counteracted reserpine-induced hypothermia, suggesting a mechanism involving central nervous system modulation . The percentage inhibition of hypothermia was calculated across various doses, providing insights into dose-response relationships.

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